Fluciclovine (18F)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-KWCOIAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(C(=O)O)N)[18F] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027796 | |
| Record name | Fluciclovine (18F) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
100ºC | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
222727-39-1 | |
| Record name | Fluciclovine F18 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluciclovine (18F) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCICLOVINE F-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
0ºC | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Radiochemistry and Quality Control for Research Applications
Automated Radiosynthesis Methodologies of Fluciclovine (B1672863) (18F)
Automated synthesis platforms are crucial for the reproducible and rapid production of 18F-labeled radiotracers, minimizing radiation exposure to operators and ensuring consistent product quality.
The synthesis of Fluciclovine (18F), chemically known as 1-amino-3-fluorocyclobutane-1-carboxylic acid, relies on the efficient introduction of the 18F isotope into a suitable precursor molecule. Research into related compounds, such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), has highlighted the importance of precursor design for stereoselectivity and efficient labeling nih.govclinicaltrials.gov. While specific details on Fluciclovine's precursor optimization are proprietary, general strategies for 18F-labeled amino acids involve precursors activated for nucleophilic substitution or other labeling chemistries nih.govmdpi.comgoogle.com. The development of precursors that allow for no-carrier-added (n.c.a.) synthesis is also a key factor in achieving high specific activity google.com.
Microfluidic technology offers potential advantages for radiotracer synthesis, including enhanced reaction control, reduced reagent volumes, and faster reaction kinetics due to high surface-to-volume ratios nih.govsnmjournals.orgdntb.gov.ua. While direct publications detailing microfluidic synthesis of Fluciclovine (18F) are limited, microfluidic systems have been successfully employed for other 18F-labeled amino acids and tracers, such as [18F]FET and [18F]FMISO nih.govsnmjournals.org. The application of microfluidics to Fluciclovine (18F) synthesis could lead to more compact, efficient, and potentially cost-effective production methods for research purposes.
Automated synthesis modules, such as the GE FASTlab and TRACERlab systems, are widely used for the routine production of 18F-labeled radiopharmaceuticals openmedscience.comsnmjournals.orgutah.edu. Studies have demonstrated the successful integration of Fluciclovine (18F) synthesis onto the GE FASTlab platform, achieving reproducible results snmjournals.orgresearchgate.net. These systems typically employ a cassette-based approach, where reagents and precursors are pre-loaded, allowing for "plug-and-play" operation. For Fluciclovine (18F), this integration has yielded non-decay corrected radiochemical yields in the range of 45-50% and radiochemical purity exceeding 98% within a total synthesis time of approximately 45 minutes snmjournals.org. Similar automated platforms like TRACERlab have also been utilized for the synthesis of related 18F-labeled compounds, demonstrating their versatility openmedscience.comsnmjournals.orgnih.gov.
Table 1: Performance of Automated Synthesis Modules for 18F-Labeled Amino Acid Analogs
| Radiotracer | Synthesis Module | Radiochemical Yield (%) | Radiochemical Purity (%) | Synthesis Time (min) | Reference |
| Fluciclovine (18F) | FASTlab | 45-50 (non-decay corrected) | >98 | ~45 | snmjournals.org |
| FSPG (18F) | FASTlab | 38.4 ± 2.6 | >96 | Not specified | researchgate.netnih.gov |
| CDP31 (18F) | TRACERlab | >25 | >97 | <60 | snmjournals.org |
| Fluorocholine (18F) | TRACERlab | 15-25 (non-decay corrected) | >99 | <35 | nih.gov |
Radiochemical Purity and Identity Determination for Research Use
Ensuring the radiochemical purity and confirming the identity of Fluciclovine (18F) are critical quality control steps. High-performance liquid chromatography (HPLC) is the gold standard for assessing radiochemical purity, separating the desired radiolabeled compound from unreacted precursors, byproducts, and radioactive impurities like [18F]fluoride unideb.huresearchgate.net. Studies report that Fluciclovine (18F) produced on automated synthesizers typically achieves a radiochemical purity greater than 95%, often exceeding 98% or 99% clinicaltrials.govsnmjournals.orgresearchgate.netresearchgate.netnih.gov. Identity confirmation is usually achieved by co-injecting the synthesized radiotracer with a non-radioactive standard of Fluciclovine and comparing retention times using HPLC or other spectroscopic methods. Quality control also extends to assessing parameters such as pH, appearance, and the absence of residual solvents or specific impurities like Kryptofix clinicaltrials.govnih.gov.
Radiochemical Yield and Efficiency Optimization
Maximizing the radiochemical yield (RCY) is essential for efficient production, especially given the short half-life of 18F (approximately 109.7 minutes) drugbank.com. Optimization efforts focus on improving reaction kinetics, precursor quality, solvent choice, and reaction conditions. For Fluciclovine (18F), reported non-decay corrected yields on automated platforms like FASTlab are in the range of 45-50% snmjournals.org. For related amino acid tracers synthesized on automated modules, decay-corrected yields have been reported between 25% and 54% mdpi.comsnmjournals.org. Strategies such as using chemometric design for process optimization have been employed to maximize data acquisition and improve efficiency snmjournals.org. Research into alternative labeling methods, such as those utilizing 19F reagents at tracer levels, can also aid in optimizing radiosynthesis without the need for radioactivity, thereby reducing costs and radiation exposure nih.gov.
Table 2: Radiochemical Yields and Purity for 18F-Labeled Amino Acid Analogs
| Radiotracer | Synthesis Method/Module | Radiochemical Yield (%) | Radiochemical Purity (%) | Notes | Reference |
| Fluciclovine (18F) | FASTlab | 45-50 (non-decay corrected) | >98 | Robust automated synthesis | snmjournals.org |
| FSPG (18F) | FASTlab | 38.4 ± 2.6 | >96 | Optimized protocol | researchgate.netnih.gov |
| CDP31 (18F) | TRACERlab | >25 | >97 | Improved 1-pot deprotection method | snmjournals.org |
| Fluorocholine (18F) | TRACERlab | 15-25 (non-decay corrected) | >99 | Modified commercial synthesizer | nih.gov |
| 6-[18F]FDOPA | Automated module | 54 ± 5 | Excellent | Highest reported value for this tracer | mdpi.com |
| [18F]FET | Microfluidic system | 50 (decay-corrected) | Not specified | Starting from 40 μg precursor | nih.gov |
Stability Assessment of Fluciclovine (18F) for Preclinical Research
The stability of Fluciclovine (18F) is crucial for its utility in preclinical research, ensuring that the radiotracer remains intact and does not undergo significant radiolysis or degradation during handling, preparation, and experimental use. Preclinical studies indicate that Fluciclovine (18F) is not metabolized and is not incorporated into newly synthesized proteins, suggesting good intrinsic stability drugbank.com. Furthermore, no radiolysis has been observed for Fluciclovine (18F) at starting activities up to 200 GBq when produced via optimized automated synthesis snmjournals.org. The low pH formulation (3.5-6.0) is also maintained to minimize the risk of degradation clinicaltrials.gov. While specific long-term stability studies for research applications are often conducted by individual laboratories, the inherent chemical properties and formulation of Fluciclovine (18F) support its use in preclinical models.
Molecular and Cellular Mechanisms of Radiotracer Uptake and Retention
Characterization of Amino Acid Transporter Systems
The cellular influx of Fluciclovine (B1672863) (18F) is a multifaceted process involving several families of amino acid transporters (AATs) that are often overexpressed in malignant cells. patsnap.comajronline.org The principal transporters implicated in its uptake are the L-type Amino Acid Transporter 1 (LAT1) and the Alanine-Serine-Cysteine Transporter 2 (ASCT2). patsnap.comaxumin.com
LAT1, a sodium-independent transporter, facilitates the exchange of large neutral amino acids. turkupetcentre.netnih.gov While it doesn't actively increase the intracellular concentration of amino acids, it plays a crucial role in exchanging them between the intracellular and extracellular environments. turkupetcentre.net Studies in primary prostate cancer have shown a significant correlation between Fluciclovine (18F) uptake and the expression of LAT1. nih.govnih.gov In these studies, tumors with higher Gleason grades demonstrated significantly higher tracer uptake and increased LAT1 staining intensity. nih.govnih.gov The activity of LAT1 is also noted to increase in acidic conditions, a common feature of the tumor microenvironment. drugbank.com Although considered a lesser contributor than ASCT2 in some contexts, evidence suggests LAT1 is moderately associated with Fluciclovine (18F) transport, particularly in hormone-naïve prostate cancer. nih.govnih.govnih.gov
ASCT2 is a sodium-dependent transporter that plays a major role in the uptake of neutral amino acids, especially glutamine. patsnap.comturkupetcentre.netnih.gov Pre-clinical studies identified ASCT2 as a primary transporter for Fluciclovine (18F). nih.govnih.gov It is highly expressed in many cancer types and is considered a dominant transporter for Fluciclovine (18F) influx and efflux in prostate cancer cells. patsnap.comajronline.org Despite Fluciclovine (18F) being a leucine (B10760876) analog, its uptake kinetics more closely resemble those of glutamine, a primary substrate for ASCT2. turkupetcentre.netnih.gov While some clinical studies in primary prostate cancer did not find a direct correlation between ASCT2 expression and the degree of Fluciclovine (18F) uptake, it is still considered a critical transporter, with over 90% of tumors showing moderate to high ASCT2 expression. nih.govnih.gov In breast cancer cell lines, Fluciclovine (18F) has been identified as a marker for ASCT2-mediated transport. snmjournals.org
Beyond LAT1 and ASCT2, other transporter systems contribute to the cellular uptake of Fluciclovine (18F). The broader sodium-dependent System ASC (Alanine-Serine-Cysteine) is recognized as a key pathway. wikipedia.org In vitro studies on renal transport mechanisms suggest that System ASC AATs are partly involved in the reuptake of the tracer. nih.govresearchgate.net There is also evidence for minor roles played by other transporters such as SNAT2 (part of System A) and possibly LAT3 (part of System L). drugbank.comnih.gov The collective action of these transporters, which are frequently overexpressed in various cancers, facilitates the accumulation of Fluciclovine (18F) in malignant tissues. ajronline.org
Cellular Uptake and Efflux Kinetics in In Vitro Models
The movement of Fluciclovine (18F) across the cell membrane is a dynamic process characterized by rapid uptake followed by efflux, best described by a reversible, one-tissue compartment model. nih.govnih.gov This indicates that the tracer's accumulation is governed by transport processes rather than metabolic trapping, as it is not incorporated into proteins. turkupetcentre.netnih.gov
Studies have shown that Fluciclovine (18F) is transported with high affinity, with reported Michaelis-Menten constant (Km) values ranging from 97 to 230 μM. nih.gov The uptake into tumor cells from the blood is rapid, with the highest tumor-to-normal tissue contrast observed within the first 15 minutes after administration. nih.govresearchgate.net Following this peak, there is a gradual reduction in tumor uptake, with one study noting a 65% decrease in mean tumor uptake at 90 minutes post-injection, highlighting the reversible nature of its transport. nih.govresearchgate.net
Table 1: Kinetic Parameters of Fluciclovine (18F) Uptake
| Parameter | Value | Description | Source |
| Affinity (Km) | 97–230 μM | Represents the substrate concentration at which the transport rate is half of the maximum. | nih.gov |
| Peak Uptake Window | 1–15 minutes | The time frame post-injection with the highest tumor-to-normal tissue contrast. | nih.govresearchgate.net |
| Mean Uptake Reduction | 65% at 90 min | Percentage decrease in mean tumor uptake from its peak. | nih.govresearchgate.net |
| Kinetic Model | Reversible 1-Tissue Compartment | Mathematical model that best describes the tracer's uptake and efflux. | nih.govnih.gov |
Competitive inhibition studies have been instrumental in elucidating the specific transporters involved in Fluciclovine (18F) uptake. In breast cancer cell lines, the uptake of radiolabeled Fluciclovine was significantly inhibited by high-affinity substrates of ASCT2, such as glutamine, alanine, serine, cysteine, and threonine, which reduced uptake to 14-21% of control levels. snmjournals.org In contrast, high-affinity substrates for LAT1 resulted in a less pronounced reduction of uptake (to 41-82%). snmjournals.org
Further studies using pharmacologic inhibitors confirmed these findings. The presence of glutamine almost completely blocked Fluciclovine (18F) uptake. nih.gov BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a System L inhibitor, and GPNA (L-γ-Glutamyl-p-nitroanilide), an ASCT2 inhibitor, reduced uptake by approximately 82% and 56%, respectively. nih.gov These findings underscore that while multiple transporters are involved, the pathways utilized by glutamine, primarily via ASCT2 and LAT1, are the most significant for Fluciclovine (18F) transport. snmjournals.orgnih.gov
Table 2: Inhibition of Fluciclovine (14C/18F) Uptake by Amino Acids and Inhibitors
| Inhibitor/Substrate | Transporter System Targeted | Remaining Uptake (% of Control) | Source |
| Glutamine | ASCT2 / LAT1 | ~0% | nih.gov |
| High-affinity ASCT2 substrates | ASCT2 | 14-21% | snmjournals.org |
| High-affinity LAT1 substrates | LAT1 | 41-82% | snmjournals.org |
| BCH | System L (LAT1) | ~18% | nih.gov |
| GPNA | ASCT2 | ~44% | nih.gov |
pH Dependency of Fluciclovine (18F) Uptake
The uptake of Fluciclovine (18F) into cancer cells is influenced by the surrounding pH environment. This dependency is primarily linked to the activity of the amino acid transporters responsible for its entry into the cell, particularly the L-type amino acid transporter 1 (LAT1). drugbank.comnih.gov The activity of the LAT1 transporter is enhanced in acidic conditions. drugbank.comnih.gov This is a significant factor in tumor imaging, as the microenvironment of tumors is often characterized by a lower, more acidic pH compared to normal tissues. drugbank.comnih.gov This intratumoral acidity can therefore lead to increased Fluciclovine (18F) uptake, enhancing the signal from cancerous lesions during positron emission tomography (PET) imaging. drugbank.comnih.gov
| Transporter | pH Influence on Activity | Implication for Fluciclovine (18F) Uptake |
| LAT1 | Increased activity in acidic pH | Enhanced uptake in the acidic tumor microenvironment. drugbank.comnih.gov |
Intracellular Fate and Metabolic Stability
Once transported into the cell, Fluciclovine (18F) exhibits a high degree of metabolic stability, a key characteristic for an effective imaging agent. nih.govpatsnap.comnih.govnih.gov Unlike naturally occurring amino acids, this synthetic analogue does not undergo significant biochemical transformation. nih.govpatsnap.com This stability ensures that the radiotracer remains intact within the cell, providing a clear and specific signal for PET imaging. patsnap.com Its primary transport into cancer cells is mediated by the LAT1 and alanine-serine-cysteine transporter 2 (ASCT2). patsnap.comnih.gov
Non-Incorporation into Protein Synthesis
A critical aspect of the intracellular fate of Fluciclovine (18F) is its non-incorporation into protein synthesis. drugbank.comnih.govpatsnap.comnih.gov As a synthetic analogue of the amino acid L-leucine, it is recognized and transported by the cellular machinery for amino acid uptake. drugbank.comnih.govwikipedia.org However, its structural modifications prevent it from being utilized as a substrate by the enzymes responsible for protein synthesis. drugbank.comnih.govpatsnap.com This ensures that the Fluciclovine (18F) molecules accumulate within the cell without being integrated into larger macromolecules, which would alter their distribution and complicate image interpretation. patsnap.comnih.gov
Absence of Significant In Vivo Metabolism
Fluciclovine (18F) is characterized by its notable stability in vivo, showing no signs of significant metabolism or metabolite formation after administration. drugbank.comnih.govnih.gov Studies have confirmed that the tracer remains in its original form within the body. nih.govnih.gov This metabolic inertness is advantageous for an imaging agent, as it prevents the formation of radioactive metabolites that could distribute to other tissues and create background noise, thereby compromising the clarity of the PET scan. patsnap.com The lack of metabolism allows the imaging signal to be directly and reliably attributed to the accumulation of the intact Fluciclovine (18F) tracer in tissues with upregulated amino acid transport, such as prostate cancer cells. nih.gov
| Characteristic | Description |
| Metabolic Fate | Not metabolized. drugbank.comnih.gov |
| Protein Synthesis | Not incorporated into newly synthesized proteins. drugbank.comnih.govpatsnap.comnih.gov |
| In Vivo Stability | The formulation is stable in vivo with no signs of tracer metabolite formation. nih.gov |
Preclinical in Vitro and in Vivo Characterization
In Vitro Cellular Studies
In vitro studies have been crucial in elucidating the cellular mechanisms governing the uptake and retention of Fluciclovine (B1672863) (18F). These investigations have primarily focused on its interaction with amino acid transporters and its relationship with cellular proliferation.
Cell Line Models for Receptor Expression and Functionality
The uptake of Fluciclovine (18F) into cancer cells is primarily mediated by amino acid transporters (AATs), with significant contributions from both sodium-dependent and sodium-independent systems. fei-lab.orgnih.gov In prostate cancer cell lines, such as PC-3 and LNCaP, studies have demonstrated that Fluciclovine (18F) is transported by multiple AATs, including ASCT2 and LAT1. fei-lab.orgnih.gov Research using human breast cancer cell lines, including HCC38, HCC1806, and MCF-7, has confirmed that the uptake is mediated by glutamine transporters. nih.govsnmjournals.orgnih.gov
Competitive inhibition assays have been instrumental in defining the roles of these transporters. For instance, in PC3-Luc xenografts, the uptake of Fluciclovine (18F) was partially inhibited by 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH), a system L (LAT1) inhibitor, and to a lesser extent by alpha-(methylamino)isobutyric acid (MeAIB), a system A (SNAT2) inhibitor. fei-lab.org This suggests a more significant role for system L transporters in Fluciclovine (18F) uptake in this model. fei-lab.org In androgen receptor-positive LNCaP human prostate cancer cells, a correlation has been shown between ASCT2 (SLC1A5) expression and the uptake of 14C-Fluciclovine. nih.gov Furthermore, in castration-resistant prostate cancer cell line models, an increased expression of y(+)LAT2 has been observed. researchgate.net
| Cell Line | Cancer Type | Key Transporters Implicated | Reference |
| PC-3 | Prostate Cancer | ASCT2, LAT1, SNAT2 | fei-lab.org |
| LNCaP | Prostate Cancer | ASCT2, y(+)LAT2 | nih.govresearchgate.net |
| DU145 | Prostate Cancer | Leucine (B10760876) transporters | researchgate.net |
| HCC38 | Triple-Negative Breast Cancer | Glutamine transporters | nih.govnih.gov |
| HCC1806 | Triple-Negative Breast Cancer | Glutamine transporters | nih.govnih.gov |
| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Glutamine transporters | nih.govnih.gov |
| Glioma Cells | Brain Cancer | LAT1, ASCT2 | mdpi.com |
Correlation with Cellular Proliferation Markers
The uptake of radiolabeled amino acids is often associated with cellular proliferation. researchgate.net Ki-67 is a well-established nuclear marker of cell proliferation, expressed in all active phases of the cell cycle except G0. nih.govresearchgate.net Studies have investigated the correlation between Fluciclovine (18F) uptake and Ki-67 expression, although the relationship can be complex and may vary across different tumor types. While some studies with other tracers like 18F-FDG have shown a moderate positive correlation with Ki-67 expression in various cancers, the direct correlation with Fluciclovine (18F) is an area of ongoing investigation. nih.govnih.govviamedica.plijrmnm.com The rationale is that rapidly proliferating tumor cells have an increased demand for amino acids for protein synthesis and other metabolic processes, which would lead to higher uptake of amino acid-based PET tracers. researchgate.netresearchgate.net
Assessment of Amino Acid Pool Dynamics and Glutamine Metabolism
Fluciclovine (18F) is a non-metabolized analog of the amino acid leucine and its uptake reflects the cellular amino acid pool size. nih.govsnmjournals.org In the context of glutamine metabolism, which is often dysregulated in cancer, Fluciclovine (18F) has shown potential as a pharmacodynamic marker. nih.govsnmjournals.org Studies in breast cancer models have demonstrated that inhibition of glutaminase (B10826351) (GLS), a key enzyme in glutamine metabolism, leads to an increase in the intracellular glutamine pool. nih.govnih.gov This, in turn, results in a significant increase in the distribution volume of Fluciclovine (18F) in tumor models with high glutaminase activity. nih.govnih.gov This inverse relationship between glutaminase activity and Fluciclovine (18F) uptake suggests its utility in monitoring therapeutic responses to drugs targeting glutamine metabolism. nih.govsnmjournals.org The tracer's reversible kinetics allow it to track changes in the cellular glutamine pool size. nih.gov
In Vivo Animal Model Investigations
Preclinical in vivo studies using animal models have been essential for characterizing the biodistribution, pharmacokinetics, and tumor-targeting capabilities of Fluciclovine (18F) in a more complex biological system.
Orthotopic and Xenograft Tumor Models
Fluciclovine (18F) has been evaluated in various orthotopic and xenograft tumor models, which involve implanting human cancer cells into immunodeficient mice. nih.govnih.govcriver.comresearchgate.net In a PC3-Luc prostate cancer xenograft model, in vivo inhibition of Fluciclovine (18F) uptake was demonstrated following intratumoral injections of BCH and MeAIB, mirroring the findings from in vitro studies. fei-lab.org Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, provide a more clinically relevant microenvironment. criver.com In an orthotopic mouse model of glioblastoma, Fluciclovine (18F) showed a significantly higher volume of distribution in the tumor compared to healthy brain tissue. nih.gov Furthermore, studies using orthotopic xenograft models of human prostate cancer have shown that Fluciclovine (18F) PET imaging can identify tumor heterogeneity following androgen deprivation therapy. nih.gov
| Animal Model | Cancer Type | Key Findings | Reference |
| PC3-Luc Xenograft Mice | Prostate Cancer | In vivo inhibition of uptake with BCH and MeAIB confirmed in vitro findings. | fei-lab.org |
| Orthotopic Glioblastoma Mice (GL261-luc2) | Glioblastoma | Higher tumor-to-background ratio and volume of distribution compared to [18F]FET. | nih.gov |
| CWR22Res and 22Rv1 Orthograft Mice | Prostate Cancer | Revealed tumor heterogeneity following androgen deprivation therapy. | nih.gov |
| TNBC and ER+ Breast Cancer Xenograft Mice | Breast Cancer | Increased tracer uptake after glutaminase inhibitor treatment in high-GLS tumors. | nih.gov |
Biodistribution and Pharmacokinetics in Preclinical Species
Biodistribution studies in healthy animals are critical for understanding the systemic distribution and clearance of a radiotracer. nih.govuiowa.eduresearchgate.net Studies in healthy volunteers have provided detailed information on the biodistribution and dosimetry of Fluciclovine (18F) in humans. nih.gov The highest initial uptake was observed in the liver, red bone marrow, and pancreas. nih.gov The tracer is cleared from the blood and excreted primarily through the urinary system, with very little excretion observed in the intestines. nih.gov These preclinical and clinical biodistribution data are essential for establishing the safety profile and for interpreting clinical PET images. nih.gov
Imaging of Specific Preclinical Disease Models (e.g., Glioma, Bone Metastasis)
Fluciclovine (18F) has been extensively evaluated in various preclinical models of cancer, demonstrating its utility in visualizing tumors with high amino acid metabolism.
Glioma Models: In preclinical studies involving rodent models, Fluciclovine (18F) PET has shown efficacy in imaging high-grade gliomas. Research using orthotopic mouse models with GL-261 and DBT glioma cell lines has been conducted to assess the tracer's potential. snmjournals.org Furthermore, studies have utilized human glioblastoma cell lines, such as U87luc and U251luc, as well as patient-derived xenograft (PDX) tumors (GB7luc, GB126luc, and GB187luc), implanted in rats to investigate the biological basis of Fluciclovine (18F) uptake. nih.govfrontiersin.org In these models, Fluciclovine (18F) PET provides high-contrast images of brain tumors. nih.govfrontiersin.org Comparative studies in an orthotopic mouse model of glioblastoma (GL261-luc2) have indicated that Fluciclovine (18F) offers a superior tumor-to-background ratio (TBR) compared to [18F]FET, another amino acid tracer, making it a potentially more suitable agent for glioblastoma imaging. nih.gov
Bone Metastasis Models: The performance of Fluciclovine (18F) has also been assessed in preclinical models of bone metastasis, a frequent site of dissemination for cancers like prostate and breast cancer. nih.gov In rat models of breast cancer-induced osteolytic lesions and prostate cancer-induced osteoblastic lesions, the distribution of radiolabeled fluciclovine was found to be similar to that of other tracers like [3H]-2-deoxy-2-fluoro-D-glucose ([3H]FDG) and [3H]-choline. nih.gov Histological analysis confirmed that the areas of tracer accumulation corresponded to typical osteolytic and osteoblastic lesions. nih.gov These preclinical findings support the utility of Fluciclovine (18F) in detecting histologically proven bone metastatic lesions. nih.govresearchgate.net
Table 1: Preclinical Glioma Models Imaged with Fluciclovine (18F)
| Model Type | Cell Line(s) | Animal Model | Key Findings | Reference(s) |
|---|---|---|---|---|
| Syngeneic | GL-261, DBT | Mouse | Similar uptake patterns in tumor models and radiation necrosis models. | snmjournals.org |
| Xenograft | U87luc, U251luc | Rat | Fluciclovine (18F) provides high-contrast tumor images. | nih.govfrontiersin.org |
| Patient-Derived Xenograft (PDX) | GB7luc, GB126luc, GB187luc | Rat | Uptake correlates with ASCT2 levels and blood-brain barrier status. | nih.govfrontiersin.org |
Evaluation of Blood-Brain Barrier Permeability in Research Models
The integrity of the blood-brain barrier (BBB) is a critical factor influencing the uptake of imaging tracers in the brain. In preclinical glioma models, the permeability of the BBB has a significant impact on Fluciclovine (18F) accumulation.
Studies utilizing human glioblastoma xenografts in rats have demonstrated that the Fluciclovine (18F) tumor-to-normal brain uptake ratio is significantly higher in tumors with BBB breakdown compared to those with an intact BBB. nih.govfrontiersin.org The uptake was found to be approximately twice as high in rat tumor models where the BBB was compromised. nih.govfrontiersin.org This suggests that increased extravasation of the tracer in areas of BBB disruption leads to a larger extracellular pool of Fluciclovine (18F) available for transport into tumor cells. nih.gov Even after accounting for other biological variables in multivariate analyses, the association between Fluciclovine (18F) uptake and BBB status remained significant, indicating a dependent relationship. nih.gov These preclinical observations align with findings in human glioma patients, where gadolinium-enhancing tumors (indicative of BBB breakdown) show substantially higher Fluciclovine (18F) uptake. nih.govfrontiersin.org
Impact of Physiological Conditions (e.g., Fasting) on Uptake in Animal Models
Patient preparation, particularly fasting, is a standard procedure for many PET imaging studies to reduce background physiological tracer uptake. The influence of fasting on Fluciclovine (18F) imaging has been investigated in preclinical settings.
In a study using a rat model of mixed osteolytic/osteoblastic bone metastases from breast cancer, the effect of overnight fasting was evaluated using autoradiography with 14C-fluciclovine. mdpi.com The results showed that fasting significantly improved the contrast between metastatic lesions and background muscle tissue. mdpi.com For osteolytic lesions, the mean target-to-background ratio was 4.6 ± 0.8 in fasted animals compared to 2.8 ± 0.6 in non-fasted animals. mdpi.com Similarly, in osteoblastic regions, the ratios were 4.3 ± 1.4 with fasting and 2.4 ± 0.7 without. mdpi.com These findings suggest that fasting enhances the visualization of both osteolytic and osteoblastic bone lesions by reducing non-specific uptake in surrounding tissues, thereby improving image quality. mdpi.com While clinical guidelines often recommend fasting for at least four hours before Fluciclovine (18F) injection, the preclinical data provides a direct demonstration of its benefits in improving lesion contrast in animal models. mdpi.comsnmjournals.org
Table 2: Effect of Fasting on 14C-Fluciclovine Uptake in a Rat Bone Metastasis Model
| Lesion Type | Condition | Mean Target-to-Background Ratio (± SD) | Reference |
|---|---|---|---|
| Osteolytic | With Fasting | 4.6 ± 0.8 | mdpi.com |
| Osteolytic | Without Fasting | 2.8 ± 0.6 | mdpi.com |
| Osteoblastic | With Fasting | 4.3 ± 1.4 | mdpi.com |
Correlation of Imaging Findings with Histopathological Markers in Animal Studies
A crucial aspect of validating a PET tracer is to correlate its in vivo uptake with ex vivo histopathological findings. For Fluciclovine (18F), several preclinical studies have established relationships between tracer accumulation and specific cellular and molecular markers.
In studies of human glioblastoma xenografts in rats, Fluciclovine (18F) uptake, as measured by the tumor-to-normal brain ratio, was correlated with various histological assessments. nih.govbarrowneuro.org A moderate positive correlation was initially observed between Fluciclovine (18F) uptake and tumor cell proliferation (as measured by Ki-67) in a univariate analysis. nih.govfrontiersin.org However, this correlation was not significant after accounting for other variables in a multivariate model. nih.govfrontiersin.org The strongest and most consistent association was found between Fluciclovine (18F) uptake and the expression levels of the amino acid transporter ASCT2. nih.govbarrowneuro.org A weaker positive correlation was noted with LAT1 levels. nih.gov Tumor cell density showed a weak positive correlation in univariate analysis, which was not significant in the multivariate model. nih.govfrontiersin.org
In preclinical bone metastasis models, the accumulation of radiolabeled fluciclovine in lesions seen on autoradiography was directly correlated with histologically confirmed osteolytic and osteoblastic metastatic sites. nih.gov This confirms that the tracer accurately localizes to areas of active bone metastasis. nih.gov
Table 3: Correlation of Fluciclovine (18F) PET Uptake with Histopathological Markers in Glioblastoma Xenograft Models
| Histopathological Marker | Correlation with Fluciclovine (18F) Uptake | Analysis Type | Reference(s) |
|---|---|---|---|
| ASCT2 Level | Strong Positive | Multivariate | nih.govbarrowneuro.org |
| Tumor Volume | Significant Positive | Multivariate | nih.gov |
| Blood-Brain Barrier Breakdown | Significant Positive | Multivariate | nih.gov |
| Tumor Cell Proliferation (Ki-67) | Moderate Positive | Univariate | nih.govfrontiersin.org |
| Tumor Cell Proliferation (Ki-67) | Not Significant | Multivariate | nih.govfrontiersin.org |
| LAT1 Level | Weak Positive | Univariate | nih.gov |
| Tumor Cell Density | Weak Positive | Univariate | nih.govfrontiersin.org |
Metabolism and Biodistribution in Preclinical Models
Tracer Distribution Patterns in Animal Organs and Tissues
Following intravenous administration in preclinical models, fluciclovine (B1672863) (18F) undergoes rapid distribution throughout the body. Studies have identified specific organ distribution patterns, indicating its uptake in various tissues. The liver, red bone marrow, and lungs are among the organs with the highest initial uptake. For instance, in preclinical studies, the liver typically shows around 14% of the administered activity, red bone marrow approximately 12%, and the lungs around 7% drugbank.comeuropa.eufda.gov. Other organs such as the myocardium (4%) and pancreas (3%) also exhibit uptake drugbank.comeuropa.eufda.gov.
As time progresses post-injection, the distribution profile shifts, with increasing uptake observed in skeletal muscle drugbank.comfda.gov. Brain uptake is generally low researchgate.neteuropa.eu. Importantly, fluciclovine (18F) is designed to be transported into cells but not incorporated into newly synthesized proteins, meaning it is not metabolized in the traditional sense and does not participate in protein synthesis axumin.comaxumin.comeuropa.eu. This characteristic is vital for its utility as a PET tracer, ensuring that its signal reflects transporter activity rather than metabolic incorporation.
The distribution of fluciclovine (18F) can also be influenced by factors such as fasting. Preclinical research in rat models of bone metastases suggests that fasting may improve the contrast of fluciclovine-PET imaging by increasing the tumor-to-background ratios in both osteolytic and osteoblastic lesions compared to fed conditions mdpi.com. This indicates that the fasting state can enhance the visualization of metastatic lesions by improving the signal-to-noise ratio mdpi.com.
Table 1: Fluciclovine (18F) Biodistribution in Preclinical Models (Representative Data)
| Organ/Tissue | Percentage of Administered Activity (%ID) | Notes |
| Liver | ~14% | High initial uptake, common for many radiotracers. |
| Red Bone Marrow | ~12% | Significant uptake observed. |
| Lung | ~7% | Moderate uptake. |
| Myocardium | ~4% | Low to moderate uptake. |
| Pancreas | ~3% | Low uptake. |
| Skeletal Muscle | Increases over time | Uptake increases with time post-injection. |
| Brain | Low (<2%) | Minimal uptake, contributing to good tumor-to-background contrast in brain imaging studies researchgate.neteuropa.eu. |
| Urinary Bladder | Low | Typically low due to rapid distribution and minimal urinary excretion nih.govclinicalimagingscience.orgfrontiersin.org. |
Note: Values are approximate and represent typical findings from preclinical studies. Specific percentages may vary depending on the animal model, imaging time point, and experimental conditions.
Identification of Preclinical Metabolites (If Any Significant)
A key characteristic of fluciclovine (18F) that underpins its use as a PET tracer is its metabolic inertness. Preclinical studies consistently report that fluciclovine (18F) is not metabolized in vivo axumin.comaxumin.comdrugbank.comeuropa.eu. This means that after being transported into cells via amino acid transporters, the compound remains in its intact, radiolabeled form. It is also not incorporated into newly synthesized proteins axumin.comaxumin.comdrugbank.comeuropa.eu. This lack of metabolism is crucial because it ensures that the PET signal directly reflects the uptake of the tracer by cells, primarily driven by the expression and activity of amino acid transporters, rather than being influenced by complex metabolic pathways or breakdown products. The absence of significant metabolites simplifies the interpretation of PET images, as the detected signal can be attributed to the parent compound.
Excretion Pathways in Animal Models
Research investigating the renal transport mechanisms suggests that system ASC amino acid transporters (AATs) may play a role in the renal reuptake and slow urinary excretion of fluciclovine (18F) mdpi.com. While fluciclovine itself can inhibit certain drug transporters at high concentrations, its contribution to renal excretion via these pathways is considered negligible compared to its interaction with AATs mdpi.com. This minimal excretion profile helps maintain a favorable tumor-to-background ratio and reduces the potential for artifacts in PET imaging, especially in areas near the urinary tract clinicalimagingscience.org.
Comparative Analysis with Other Amino Acid Radiotracers in Research
Mechanistic Differences in Transport and Metabolism (e.g., vs. FET, MET, FDG, Choline)
The primary distinction of Fluciclovine (B1672863) (18F) lies in its unique mechanism of cellular uptake. Unlike other widely used amino acid radiotracers such as 18F-fluoroethyl-tyrosine (FET) and 11C-methionine (MET), which are predominantly transported by the L-type amino acid transporter 1 (LAT1), Fluciclovine (18F) utilizes both the LAT1 and the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2). nih.govmdpi.com This dual transporter affinity is significant, as ASCT2 is notably upregulated in many cancer types, including prostate and glioma. nih.gov In glioblastoma models, for instance, Fluciclovine (18F) uptake has been more strongly correlated with ASCT2 expression than with LAT1 levels. nih.gov
In contrast, 18F-fluorodeoxyglucose (FDG) uptake is governed by glucose transporters (GLUT) and subsequent intracellular phosphorylation by hexokinase, reflecting cellular glucose metabolism. Choline-based tracers, such as 18F-fluorocholine, are taken up via choline (B1196258) transporters and are involved in cell membrane phospholipid synthesis through phosphorylation by choline kinase.
A key metabolic feature of Fluciclovine (18F) is its stability; it is not metabolized or incorporated into proteins, acting as a pure tracer of amino acid transport. This is an advantage over tracers like 11C-methionine, which can be incorporated into proteins, and 18F-fluorocholine, which is metabolized within the cell. The non-metabolized nature of Fluciclovine (18F) simplifies kinetic modeling of its transport.
| Radiotracer | Primary Transport Mechanism | Metabolic Fate |
|---|---|---|
| Fluciclovine (18F) | LAT1 and ASCT2 | Not metabolized, not incorporated into proteins |
| 18F-FET | LAT1 | Not incorporated into proteins |
| 11C-MET | LAT1 | Incorporated into proteins |
| 18F-FDG | GLUT1/3 | Phosphorylated and trapped intracellularly |
| 18F-Fluorocholine | Choline transporters | Phosphorylated and incorporated into phospholipids |
Comparative In Vitro Uptake and Efflux Profiles
In vitro studies have demonstrated that the dual transporter affinity of Fluciclovine (18F) influences its uptake and retention characteristics. The transport of Fluciclovine (18F) via both LAT1 and ASCT2 is a reversible process, which can lead to tracer efflux from the cell over time. nih.gov This reversibility is a key feature of its kinetic profile and has been described by a reversible one-tissue compartment model in kinetic analyses of dynamic PET imaging in breast and prostate cancer. nih.gov
This contrasts with tracers like 18F-FDG, which becomes metabolically trapped within the cell after phosphorylation, leading to a more prolonged intracellular accumulation. The uptake and efflux kinetics of Fluciclovine (18F) are therefore more reflective of the dynamic process of amino acid transport across the cell membrane. While specific head-to-head in vitro studies with detailed comparative uptake and efflux data tables are not extensively published, the mechanistic differences imply distinct kinetic profiles. The reversible nature of Fluciclovine (18F) uptake must be considered in imaging protocols, as it can affect lesion detection and quantification at later time points post-injection. nih.gov
Comparative In Vivo Biodistribution and Pharmacokinetics in Animal Models
Preclinical studies in animal models have highlighted significant differences in the in vivo biodistribution and pharmacokinetics of Fluciclovine (18F) compared to other radiotracers. A notable characteristic of Fluciclovine (18F) is its favorable biodistribution for pelvic and abdominal imaging, with minimal urinary excretion. emory.edu This leads to low background activity in the bladder and bowel, which is a distinct advantage over choline-based tracers that can show urinary bladder accumulation, potentially obscuring local disease recurrence. nih.gov
In glioblastoma xenograft models, Fluciclovine (18F) has demonstrated the ability to visualize both enhancing and non-enhancing tumors. nih.gov When compared to 11C-MET in glioma models, Fluciclovine (18F) showed lower standardized uptake values (SUVs) in normal brain tissue, resulting in higher tumor-to-normal brain tissue ratios and improved image contrast. nih.gov
Comparisons with 18F-FDG in various cancer models have shown that Fluciclovine (18F) can provide better tumor-to-background contrast in certain scenarios. For example, in multiple myeloma, Fluciclovine (18F) demonstrated significantly higher lesion SUVmax and tumor-to-blood ratios compared to 18F-FDG. nih.gov
| Radiotracer | Key In Vivo Biodistribution Characteristics | Pharmacokinetic Profile |
|---|---|---|
| Fluciclovine (18F) | Low urinary excretion, high uptake in pancreas, liver, and bone marrow. emory.edu | Rapid blood clearance with reversible tissue uptake. |
| 18F-FET | Low uptake in normal brain, some renal excretion. | Relatively stable in vivo with slow clearance from tumors. |
| 11C-MET | Higher uptake in normal brain parenchyma compared to Fluciclovine. nih.gov | Rapid uptake, potential for protein incorporation. |
| 18F-FDG | High uptake in brain, heart, and areas of inflammation; significant urinary excretion. | Intracellular trapping after phosphorylation. |
| 18F-Fluorocholine | Uptake in liver, spleen, and kidneys; variable and sometimes high urinary excretion. emory.edu | Rapidly metabolized and incorporated into cell membranes. |
Relative Advantages in Preclinical Target Characterization and Visualization
The unique properties of Fluciclovine (18F) confer several advantages in the preclinical characterization and visualization of tumors. Its ability to generate high-contrast images, particularly in the brain and pelvis, is a significant benefit. nih.govfrontiersin.org In preclinical glioma models, Fluciclovine (18F) PET has been shown to more accurately delineate tumor extent than MRI. frontiersin.org
A key advantage over 18F-FDG is the lower uptake of Fluciclovine (18F) in inflammatory cells. This allows for a clearer distinction between tumor tissue and inflammation, which is often a challenge with 18F-FDG imaging.
In the context of prostate cancer, head-to-head comparisons with 18F-fluorocholine have demonstrated a higher detection rate for Fluciclovine (18F), especially for local recurrence in the prostate bed. mdpi.comnih.govnih.gov This is partly attributed to its low urinary excretion, which provides a clearer view of the pelvic region. emory.edu
Furthermore, in a study on newly diagnosed multiple myeloma, Fluciclovine (18F) PET was positive in a higher percentage of subjects compared to 18F-FDG PET (92% vs. 69%). nih.gov The scans were also qualitatively easier to interpret, and a greater number of lesions were identified with Fluciclovine (18F). nih.gov
| Comparison | Finding | Preclinical Advantage of Fluciclovine (18F) |
|---|---|---|
| vs. 11C-MET (Glioma) | Higher lesion-to-normal brain tissue ratios for Fluciclovine (18F). nih.gov | Superior image contrast for tumor delineation. |
| vs. 18F-FDG (Multiple Myeloma) | Higher detection rate (92% vs. 69%) and higher lesion SUVmax for Fluciclovine (18F). nih.gov | Improved sensitivity and lesion conspicuity. |
| vs. 18F-Fluorocholine (Prostate Cancer Recurrence) | Overall detection rate of 64% for Fluciclovine (18F) vs. 35% for 18F-Fluorocholine. mdpi.comnih.gov | Higher detection rate, particularly for local recurrence. |
| vs. 18F-FDG (General Oncology) | Lower uptake in inflammatory processes. | Better differentiation between tumor and inflammation. |
Advanced Methodologies and Analytical Frameworks
Quantitative Kinetic Modeling in Preclinical PET Imaging
Quantitative kinetic modeling is crucial for understanding the dynamic behavior and tissue distribution of 18F-Fluciclovine in preclinical models. This involves analyzing the time-course of radiotracer concentration in tissues and relating it to physiological processes.
Distribution Volume (Vd) and Influx Rate Constant (Ki) Determinations
Kinetic modeling aims to characterize the transport and binding of 18F-Fluciclovine within tissues by estimating parameters such as the influx rate constant (K1) and the distribution volume (Vd). These parameters provide insights into the tracer's interaction with cellular transporters and its accumulation within specific tissue compartments.
In preclinical studies, compartment models are fitted to time-activity curves (TACs) derived from PET data. A reversible one-tissue compartment (1TC) model has been shown to adequately describe 18F-Fluciclovine uptake in various preclinical tumor models, including breast cancer snmjournals.orgresearchgate.net. For instance, in normal brain tissue, a 1TC model indicated a distribution volume (Vd) averaging 1.4 ± 0.2 ml/cc, with a half-time for equilibrium varying between 1.5 to 8.3 hours researchgate.netnih.gov. In tumor tissues, equilibration occurred more rapidly, with tumors achieving an average distribution volume of 3.2 ± 1.1 ml/cc researchgate.netnih.gov.
More specific preclinical investigations in mouse models have yielded quantitative estimates for kinetic parameters. For example, in a triple-negative breast cancer (TNBC) model (HCC1806), the distribution volume (Vd) was reported as 1.24 ± 0.26 before treatment and increased to 2.05 ± 0.26 after treatment with a glutaminase (B10826351) inhibitor snmjournals.orgnih.gov. Blood-brain barrier (BBB) permeability studies have also quantified the influx rate constant (K1) and extraction fraction (E) for 18F-Fluciclovine. The mean whole-brain permeability surface product (PS) for 18F-Fluciclovine was found to be 0.016 ± 0.003 ml/min/cm³ nih.gov.
| Parameter | Tissue/Model | Value Range / Mean ± SD | Model Used | Reference(s) |
| Distribution Volume (Vd) | Normal Brain | 1.4 ± 0.2 ml/cc | 1TC | researchgate.netnih.gov |
| Distribution Volume (Vd) | Tumor | 3.2 ± 1.1 ml/cc | 1TC | researchgate.netnih.gov |
| Influx Rate Constant (K1) | Breast Tumor | 0.09 – 0.38 mL/cm³/min (mean 0.20) | 1TC | snmjournals.org |
| Rate Constant (k2) | Breast Tumor | 0.04 – 0.29 min⁻¹ (mean 0.13) | 1TC | snmjournals.org |
| Distribution Volume (Vd) | HCC1806 Tumor | 1.24 ± 0.26 (pre-Tx) | Logan Plot | snmjournals.orgnih.gov |
| Distribution Volume (Vd) | HCC1806 Tumor | 2.05 ± 0.26 (post-Tx) | Logan Plot | snmjournals.orgnih.gov |
| Permeability Surface Product (PS) | Whole Brain | 0.016 ± 0.003 ml/min/cm³ | AATH Model | nih.gov |
Time-Activity Curve Analysis in Animal Models
Time-activity curve (TAC) analysis is fundamental to kinetic modeling, representing the change in radiotracer concentration over time in a region of interest. In preclinical studies with 18F-Fluciclovine, TACs have been analyzed to characterize uptake patterns in various animal models.
In a preclinical glioblastoma (GBM) model, TACs demonstrated a steady increase in tumor uptake over 90 minutes, indicating continuous tracer accumulation nih.govresearchgate.net. Similarly, whole-brain TACs in other preclinical settings have shown a stable equilibrium of activity achieved approximately 5 minutes after injection, suggesting rapid initial distribution and subsequent stabilization mdpi.comresearchgate.net. Dynamic PET imaging protocols often involve acquisitions for up to 60 or 90 minutes to capture these kinetic profiles nih.govresearcher.lifed-nb.info.
Image Reconstruction and Post-Processing Techniques for Preclinical Data
Accurate image reconstruction and post-processing are essential for deriving reliable quantitative data from preclinical PET scans. Various iterative reconstruction algorithms and correction methods are employed to optimize image quality and reduce artifacts.
Commonly used reconstruction algorithms include Ordered Subsets Expectation Maximization (OSEM) and its variations, such as OSEM with Point Spread Function (PSF) modeling nih.govsnmjournals.org. Bayesian Penalized Likelihood (BPL) reconstruction methods have also been investigated for their ability to reduce noise while preserving lesion detectability snmjournals.org. Specific parameters for reconstruction in preclinical studies often involve settings like 24 subsets, 2 iterations, and a 3.2 mm cut-off filter, with a matrix size of 128 × 128 mdpi.comresearchgate.net.
Post-processing steps typically include attenuation correction, scatter correction, and randoms correction, often performed using data from integrated computed tomography (CT) or dedicated transmission scans nih.gov. Regions of interest (ROIs) are then drawn on reconstructed images to extract TACs or static quantitative parameters like Standardized Uptake Values (SUV) nih.govsnmjournals.org.
Deep Learning and Artificial Intelligence Applications for Preclinical Image Analysis
Deep learning (DL) and artificial intelligence (AI) are increasingly being applied to enhance the analysis of preclinical 18F-Fluciclovine PET data. These technologies offer powerful tools for automated lesion detection, segmentation, and quantitative analysis, potentially improving efficiency and accuracy.
DL models, such as U-Net and its cascaded variants, have been developed to automatically detect and segment lesions on 18F-Fluciclovine PET/CT images. In studies evaluating these methods, DL models achieved significant performance metrics, including a Dice Similarity Coefficient (DSC) of approximately 0.68 ± 0.15 and a 95th percentile Hausdorff distance (HD95) of 4 ± 2 mm when compared to physician-drawn contours frontiersin.orgnih.govresearchgate.net. These models have also shown the capability to detect a high percentage of lesions, with some achieving over 90% detection rates frontiersin.orgnih.govresearchgate.net. Investigations have explored the use of both PET and CT data versus PET-only input for these networks, demonstrating comparable performance in certain scenarios frontiersin.orgnih.gov.
| AI Model Type | Task | Input Data | Avg. DSC | Avg. HD95 | Avg. CMD | Avg. VD | Reference(s) |
| U-net, Cascaded U-net, Detection-Segmentation Network | Lesion Detection/Segmentation | PET+CT | 0.68 ± 0.15 | 4 ± 2 mm | ~2 mm | < 1 cc | frontiersin.orgnih.govresearchgate.net |
| U-net, Cascaded U-net, Detection-Segmentation Network | Lesion Detection/Segmentation | PET Only | (comparable) | (comparable) | (comparable) | (comparable) | frontiersin.orgnih.govresearchgate.net |
Multimodal Preclinical Imaging Approaches (e.g., PET/MRI, PET/CT Integration)
The integration of 18F-Fluciclovine PET with other imaging modalities, such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT), offers complementary anatomical and functional information, enhancing the comprehensive understanding of disease biology in preclinical models.
Multimodal imaging combining 18F-Fluciclovine PET with MRI has been employed in preclinical glioblastoma (GBM) models. This approach allows for the simultaneous assessment of tumor growth, metabolic activity, and microstructural changes. For instance, PET data revealing increased SUVmax in tumors compared to healthy brain tissue can be correlated with MRI findings such as changes in T2-weighted signal intensities, providing a more complete picture of tumor characteristics nih.gov. Comparisons between PET-derived tumor volumes and MRI-based volumes (e.g., T1-weighted post-contrast or DCE-MRI) have also been conducted, revealing associations between PET volume discrepancies and patient outcomes in preclinical settings mdpi.comresearchgate.net.
PET/CT integration is standard for attenuation correction and anatomical localization, facilitating accurate ROI placement for kinetic analysis and quantification nih.govnih.gov. Studies have also explored the combined use of 18F-Fluciclovine PET with other tracers or modalities to investigate specific biological pathways, such as glutamine metabolism in breast cancer models snmjournals.orgnih.gov.
Emerging Research Directions and Unexplored Preclinical Applications
Investigation in Novel Preclinical Disease Models
While Fluciclovine (B1672863) (18F) is well-established for imaging in prostate cancer, its application in other disease models is a burgeoning area of preclinical investigation. Research is expanding to understand its utility in various oncological and non-oncological conditions. For instance, studies in breast cancer models are exploring the tracer's uptake, which appears to be mediated by glutamine transporters. snmjournals.orgnih.gov This research suggests Fluciclovine (18F) could serve as a pharmacodynamic marker for therapies that inhibit glutaminase (B10826351). snmjournals.orgnih.gov
In the realm of neuro-oncology, preclinical studies using human glioblastoma xenograft models in rats have shown that increased Fluciclovine (18F) uptake is associated with higher levels of the amino acid transporter ASCT2. frontiersin.org This indicates its potential for assessing amino acid metabolism in brain tumors. frontiersin.org Beyond cancer, there is a growing interest in using Fluciclovine (18F) in models of neuroinflammation and cardiovascular disease. The rationale is that the increased amino acid metabolism characteristic of cancer cells is also a feature of activated immune cells and proliferating cells within atherosclerotic plaques. Preclinical research in cardiovascular disease models is emerging, building on the established use of other tracers like 18F-FDG to image inflammation. nih.govresearchgate.netmdpi.com
Preliminary research has also explored its potential in detecting other malignancies. Case reports and small series have noted incidental uptake of Fluciclovine (18F) in non-prostate cancers such as meningioma and non-small cell lung cancer during scans performed for prostate cancer evaluation. asco.org Additionally, early-phase research suggests a potential role for Fluciclovine (18F) in detecting multiple myeloma, with initial findings indicating it may detect more lesions than traditional 18F-FDG PET/CT. diagnosticimaging.com
| Preclinical Disease Model | Key Research Finding | Potential Research Application |
| Breast Cancer | Uptake is mediated by glutamine transporters. snmjournals.orgnih.gov | To serve as a pharmacodynamic marker for glutaminase inhibitors. snmjournals.orgnih.gov |
| Glioblastoma | Uptake correlates with the expression of the ASCT2 amino acid transporter. frontiersin.org | To assess amino acid metabolism in brain tumors. frontiersin.org |
| Multiple Myeloma | Preliminary data suggests it may detect more lesions than 18F-FDG PET/CT. diagnosticimaging.com | To enhance the detection and staging of multiple myeloma. diagnosticimaging.com |
| Cardiovascular Inflammation | Rationale based on increased amino acid metabolism in activated immune and proliferating cells. | To image vulnerable atherosclerotic plaques and monitor inflammation. |
| Neuroinflammation | Based on the principle of increased amino acid uptake in inflammatory cells. | To visualize and quantify inflammatory processes in the central nervous system. |
Elucidation of Additional Transport Mechanisms and Regulatory Pathways
The accumulation of Fluciclovine (18F) in cells is predominantly facilitated by specific amino acid transporters. The primary transporters involved are the sodium-dependent Alanine, Serine, Cysteine Transporter 2 (ASCT2) and, to a lesser extent, the sodium-independent L-type Amino Acid Transporter 1 (LAT1). wikipedia.orgnih.gov Research in glioblastoma models has reinforced the significant role of ASCT2 in the uptake of this tracer in brain tumors. frontiersin.org
Emerging research is focused on dissecting the intricate regulatory pathways that control the expression and function of these transporters. Understanding these molecular signaling cascades is crucial as they can be influenced by the tumor's genetic makeup and the surrounding microenvironment. For example, oncogenic pathways that drive cell growth and proliferation are often linked to the upregulation of nutrient transporters to meet the high metabolic demands of cancer cells. Elucidating how these pathways specifically impact ASCT2 and LAT1 could reveal new targets for therapeutic intervention and provide a deeper understanding of the biological basis for Fluciclovine (18F) uptake. Further investigation into these regulatory networks will be key to refining the interpretation of Fluciclovine (18F) imaging and expanding its preclinical applications.
| Transporter | Primary Role in Fluciclovine (18F) Uptake | Key Regulatory Focus in Research |
| ASCT2 | Major sodium-dependent transporter for Fluciclovine (18F). wikipedia.orgnih.gov | Understanding transcriptional and post-translational regulation by oncogenic signaling pathways. |
| LAT1 | Contributes to sodium-independent transport of Fluciclovine (18F). wikipedia.orgnih.gov | Investigating its interplay with ASCT2 and its regulation in different cancer types. |
Synergistic Use with Other Research Probes or Interventions
Combining Fluciclovine (18F) with other imaging agents or interventions in preclinical settings offers a powerful approach to gain a more holistic view of disease biology. A significant area of exploration is the dual-tracer imaging approach, particularly with 2-deoxy-2-[18F]fluoro-D-glucose (18F-FDG). While Fluciclovine (18F) provides insights into amino acid metabolism, 18F-FDG maps glucose utilization. Comparing the uptake patterns of these two tracers can help characterize the metabolic phenotype of tumors, distinguishing between those that primarily rely on amino acids versus those that are more glycolytic.
This synergistic approach has been highlighted in studies of breast cancer models, where 18F-FDG was found not to be a sensitive marker for the effects of short-term glutaminase inhibition, unlike Fluciclovine (18F). snmjournals.orgnih.gov This suggests that each tracer can provide unique, complementary information about the metabolic response to specific therapies. Furthermore, Fluciclovine (18F) is being investigated as a tool to identify targets for site-directed therapies and to assess treatment response. jons-online.com For instance, a decrease in tracer uptake after an intervention could serve as an early pharmacodynamic biomarker, indicating that the treatment is successfully modulating its target.
Development of Novel Analogs for Specific Research Questions
The success of Fluciclovine (18F) has spurred interest in the development of novel amino acid-based radiotracers. The goal is to create new probes with improved characteristics tailored for specific research questions. These efforts are generally focused on several key areas: enhancing affinity and selectivity for particular amino acid transporters (e.g., ASCT2 vs. LAT1), optimizing pharmacokinetic properties for better image contrast and lower background signal, and designing tracers that are incorporated into metabolic pathways to provide information on specific cellular processes.
By developing a library of amino acid analogs with distinct biological properties, researchers could more precisely investigate the complex roles of different amino acid metabolic pathways in a variety of diseases. For example, a tracer with high specificity for a transporter that is uniquely overexpressed in a particular cancer subtype could lead to more accurate diagnosis and staging. This field of research is critical for advancing the capabilities of molecular imaging and unlocking new insights into disease pathophysiology.
Understanding the Role of the Microenvironment on Fluciclovine (18F) Uptake in Research Models
The cellular microenvironment plays a critical role in modulating the uptake of Fluciclovine (18F) in research models. Factors such as local pH, oxygen levels (hypoxia), and the availability of other amino acids and nutrients can significantly influence the expression and activity of the amino acid transporters responsible for Fluciclovine (18F) accumulation. nih.gov
For example, the transport of Fluciclovine (18F) is an active process that can be affected by the metabolic state of the cell, which is in turn influenced by the microenvironment. Because the transporters that mediate Fluciclovine (18F) uptake are involved in both the influx and efflux of amino acids, changes in the extracellular concentrations of competing amino acids can alter the net accumulation of the tracer. nih.gov A comprehensive understanding of how these microenvironmental factors impact Fluciclovine (18F) kinetics is essential for the accurate interpretation of imaging data in preclinical research. Further studies are needed to systematically investigate these interactions and their implications for using Fluciclovine (18F) to study disease biology and therapeutic response.
Conclusion: Synthesis of Research Findings and Future Outlook
Summary of Fluciclovine (B1672863) (18F)'s Contributions to Preclinical Research
Fluciclovine (18F), a synthetic amino acid analogue of L-leucine, has made significant contributions to preclinical research, particularly in the field of oncology imaging. patsnap.comwikipedia.org Its primary value lies in its ability to exploit the increased demand for amino acids in cancer cells, which is a hallmark of malignant transformation. patsnap.com Preclinical studies have elucidated that Fluciclovine (18F) is actively transported into cancer cells primarily by the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and the L-type Amino Acid Transporter 1 (LAT1). patsnap.comaxumin.comthno.orgturkupetcentre.net These transporters are often upregulated in various cancer types to support rapid growth and proliferation. patsnap.comaxumin.com
A key characteristic established in preclinical models is that once inside the cell, Fluciclovine (18F) is not significantly metabolized or incorporated into proteins. patsnap.comwikipedia.orgaxumin.com This metabolic stability is crucial as it allows the radiotracer to accumulate within tumor cells, providing a clear and sustained signal for positron emission tomography (PET) imaging. patsnap.com This results in a high tumor-to-background contrast, facilitating the visualization of cancerous lesions. patsnap.com
Preclinical research has validated the utility of Fluciclovine (18F) across a range of cancer models:
Prostate Cancer: In vitro experiments and in vivo xenograft models of prostate cancer were foundational in establishing the primary transport mechanisms involving ASCT2 and LAT1. nih.gov These studies demonstrated that Fluciclovine (18F) uptake could be inhibited by targeting these specific transporters, confirming their role. nih.gov
Breast Cancer: Research using breast cancer cell lines has shown a direct correlation between the level of Fluciclovine (18F) uptake and the expression of the ASCT2 transporter. snmjournals.org Studies in rat models of breast cancer with bone metastases further demonstrated that the tracer accumulates in both osteolytic and osteoblastic lesions. mdpi.com
Glioma: Preclinical glioma models have been instrumental in showing that Fluciclovine (18F) uptake can delineate tumor margins, is not dependent on a compromised blood-brain barrier, and may correlate with glioma cell density. turkupetcentre.netwhiterose.ac.uk This suggests its potential to better define tumor infiltration compared to conventional imaging. whiterose.ac.uk
Bone Metastases: Studies in rat models have shown that Fluciclovine (18F) can detect both osteolytic and osteoblastic bone metastatic lesions. thno.org Autoradiography studies comparing it with other tracers have provided insights into its accumulation in regions of new bone formation, suggesting uptake by cells other than just tumor cells, such as osteoblasts. thno.orgmdpi.com
These preclinical findings have provided a strong foundation for the translational application of Fluciclovine (18F), offering critical insights into the metabolic reprogramming of cancer cells concerning amino acid dependency.
Table 1: Summary of Key Preclinical Research Findings for Fluciclovine (18F)
| Cancer Model | Key Preclinical Findings | Primary Amino Acid Transporters Implicated | Reference |
|---|---|---|---|
| Prostate Cancer | Demonstrated uptake in tumor xenografts; transport partially inhibited by blockers for System L (LAT1) and System A (SNAT2). | ASCT2, LAT1 | nih.gov |
| Breast Cancer | Uptake correlated with ASCT2 expression; knockdown of ASCT2 markedly decreased uptake. Accumulated in osteolytic and osteoblastic bone metastases in a rat model. | ASCT2 | snmjournals.orgmdpi.com |
| Glioma | Uptake reflects biologically active tumor and is not dependent on blood-brain barrier breakdown. May correlate with glioma cell density. | LAT1, ASCT2 | turkupetcentre.netwhiterose.ac.ukmdpi.com |
| Bone Metastases | Detected histologically proven osteolytic and osteoblastic lesions in rat models. Uptake observed in tumor cells and osteoblasts in new bone regions. | ASCT2, LAT1 | thno.orgmdpi.com |
Identified Gaps and Future Research Priorities in Basic and Translational Science
Despite the significant progress, preclinical research has also highlighted several gaps in the understanding of Fluciclovine (18F) biology, pointing toward important future research priorities.
A primary area for further investigation is the precise mechanism of transport. While ASCT2 and LAT1 are recognized as major contributors, some studies suggest the uptake mechanism is more complex and may not be fully explained by these transporters alone. nih.govnih.gov Research in primary prostate cancer, for instance, found no significant correlation between the tracer's uptake and the gene expression levels of 40 different amino acid transporters, including ASCT2 and LAT1. nih.gov This indicates that other transporters or biological processes might be involved, and the dominant transport mechanism may be tumor-specific. nih.gov Future research should aim to delineate these tumor-specific transport mechanisms to better interpret imaging findings and guide therapeutic strategies. nih.gov
There is a need for more sophisticated preclinical models. While initial in vitro studies were crucial, replicating these findings in more complex in vivo animal models is necessary. nih.gov Future studies could utilize advanced techniques such as stable shRNA knockdown of specific amino acid transporters in cancer cell lines to definitively clarify the role of each transporter in Fluciclovine (18F) uptake in a living system. nih.gov
The application of Fluciclovine (18F) in a wider range of malignancies is another key research priority. While it has shown promise in breast cancer, glioma, and renal cell carcinoma, its utility in other cancers, such as multiple myeloma, is still in early exploratory stages. turkupetcentre.netdiagnosticimaging.com Preclinical studies are needed to evaluate its potential as a diagnostic or prognostic tool in these and other cancers that exhibit amino acid metabolic reprogramming.
Finally, a significant future direction for translational science is to leverage Fluciclovine (18F) PET imaging to guide and monitor cancer therapies. Specifically, it could be used to validate and direct emerging therapies that target tumor metabolism, particularly those aimed at inhibiting glutamine pathways, given that Fluciclovine (18F)'s uptake closely resembles that of glutamine. turkupetcentre.net Further research is also required to explore how its uptake changes in response to treatments like chemoradiotherapy and to correlate these changes with molecular markers of tumor response and patient outcomes. whiterose.ac.uk
Table 2: Identified Gaps and Future Research Priorities for Fluciclovine (18F)
| Identified Gap | Future Research Priority | Rationale | Reference |
|---|---|---|---|
| Incomplete understanding of the full transport mechanism across different cancers. | Delineate tumor-specific transport mechanisms and identify all involved transporters. | To improve the interpretation of PET images and understand the underlying biology driving tracer uptake, which appears more complex than initially thought. | nih.govnih.gov |
| Lack of in vivo confirmation for some in vitro findings regarding transporter roles. | Utilize advanced in vivo models, such as those with stable shRNA knockdown of specific transporters. | To confirm the precise contribution of transporters like ASCT2 and LAT1 in a more complex biological system. | nih.gov |
| Limited evaluation in a broad spectrum of malignancies. | Conduct preclinical studies in other cancers known for metabolic reprogramming (e.g., multiple myeloma, non-seminomatous germ cell tumors). | To expand the potential diagnostic and prognostic applications of Fluciclovine (18F). | diagnosticimaging.comnih.gov |
| Untapped potential for guiding and monitoring therapy. | Investigate Fluciclovine (18F) PET as a pharmacodynamic biomarker for therapies targeting amino acid metabolism and to assess early treatment response. | To translate the imaging of metabolic activity into a tool for personalized medicine and improving therapeutic outcomes. | turkupetcentre.netnih.govwhiterose.ac.uk |
Q & A
Q. What experimental design considerations are critical for assessing LAT1/ASCT2 transporter activity in Fluciclovine (18F) uptake studies?
Methodological Answer: Use in vitro assays with prostate cancer cell lines (e.g., PC-3, LNCaP) to quantify transporter expression via qPCR or Western blot. Validate with competitive inhibition assays (e.g., using LAT1 inhibitors like BCH) and correlate with in vivo PET/CT uptake data. Include controls for pH variation, as LAT1 activity increases in acidic tumor microenvironments .
Q. How can researchers validate Fluciclovine (18F) specificity for tumor versus benign tissue in preclinical models?
Methodological Answer: Conduct biodistribution studies in xenograft models with histopathological confirmation. Compare SUV (Standardized Uptake Value) ratios between tumor, muscle, and blood pools. Use autoradiography to map spatial uptake patterns and correlate with immunohistochemistry for LAT1/ASCT2 expression .
Q. What protocols ensure reproducibility in Fluciclovine (18F) PET/CT imaging for prostate cancer recurrence?
Methodological Answer: Standardize scanning at 3–5 minutes post-injection (early phase) and 15–20 minutes (delayed phase) to capture dynamic uptake. Use fixed regions of interest (ROIs) for SUV quantification and normalize to background (e.g., gluteal muscle). Adhere to guidelines for scanner calibration and reconstruction algorithms .
Advanced Research Questions
Q. How can conflicting data on Fluciclovine (18F) sensitivity in oligometastatic versus disseminated disease be resolved?
Methodological Answer: Perform subgroup analyses stratified by PSA levels, Gleason scores, and metastatic burden. Use multivariate regression to adjust for confounding factors (e.g., androgen deprivation therapy). Validate findings with multi-center trials and harmonized imaging protocols to reduce inter-scanner variability .
Q. What mechanisms explain Fluciclovine (18F) uptake heterogeneity in hormone-sensitive versus castration-resistant prostate cancer?
Methodological Answer: Investigate androgen receptor (AR) signaling pathways via RNA sequencing of biopsy samples. Compare Fluciclovine uptake in AR-positive/negative cell lines under hormone-deprived conditions. Use dynamic PET imaging to assess tracer kinetics and correlate with transcriptomic data .
Q. How does Fluciclovine (18F) compare to [18F]FDG in detecting bone marrow involvement in multiple myeloma?
Methodological Answer: Conduct head-to-head PET/CT studies in newly diagnosed patients. Quantify SUVmax, tumor-to-blood (TBR), and tumor-to-bone marrow ratios. Use bone marrow biopsies as ground truth for plasma cell percentages. Fluciclovine shows superior sensitivity (92% vs. 69% for FDG) and linear correlation with malignant plasma cell burden (R² = 0.48, p = 0.048) .
Q. What strategies optimize Fluciclovine (18F) imaging protocols for distinguishing radiation necrosis from tumor progression?
Methodological Answer: Acquire dual-time-point imaging (30 and 55 minutes post-injection). Use SUVmax thresholds (>1.3 at 30 minutes achieves 100% accuracy). Validate with MRI perfusion metrics (e.g., rCBV) and histopathology in resection specimens .
Data Analysis & Interpretation
Q. How should researchers address variability in Fluciclovine (18F) uptake across heterogeneous tumor regions?
Methodological Answer: Apply texture analysis (e.g., entropy, homogeneity) to PET datasets. Use machine learning classifiers to segment tumors into high/low uptake subregions and correlate with genomic or metabolic profiles .
Q. What statistical approaches are recommended for analyzing Fluciclovine (18F) PET/CT data in small cohort studies?
Methodological Answer: Use non-parametric tests (e.g., Wilcoxon signed-rank) for paired tracer comparisons. Apply false-discovery rate (FDR) correction for multiple comparisons. Report effect sizes (e.g., Cohen’s d) to quantify clinical relevance .
Comparative & Translational Research
Q. Why does Fluciclovine (18F) outperform [18F]fluorocholine in detecting biochemical recurrence at lower PSA levels?
Methodological Answer: Fluciclovine’s uptake is less dependent on lipid metabolism, making it effective even in androgen-deprived microenvironments. ROC analysis shows superior detection rates at PSA <0.45 ng/mL (AUC = 0.89 vs. 0.72 for fluorocholine) .
Q. Can Fluciclovine (18F) be repurposed for non-prostate malignancies with upregulated amino acid transport?
Methodological Answer: Pilot studies in glioblastoma and breast cancer show promise. Design experiments to compare Fluciclovine uptake with [11C]methionine PET and validate via LAT1/ASCT2 blockade. Preliminary data indicate SUVmax ratios of 2.5–3.0 in triple-negative breast cancer .
Ethical & Reporting Standards
Q. How should researchers address ethical considerations in Fluciclovine (18F) clinical trials?
Methodological Answer: Obtain informed consent for radiation exposure risks (effective dose ≈ 7.7 mSv). Adhere to ALARA principles and justify sample sizes via power analysis. Report adverse events (e.g., transient hypertension) per CONSORT guidelines .
Q. What are the minimum data reporting requirements for Fluciclovine (18F) studies?
Methodological Answer: Include SUVmean/SUVmax, TBR, acquisition times, and reconstruction parameters. Publish raw data in repositories (e.g., Cancer Imaging Archive) for reproducibility. Follow MIABIS or AIM standards for metadata .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
